molecular formula C26H21NO5S B407444 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide CAS No. 463353-25-5

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide

Cat. No.: B407444
CAS No.: 463353-25-5
M. Wt: 459.5g/mol
InChI Key: ZJTVILAHROUPPE-DTQAZKPQSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, an acetyl group, a cinnamoyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetylation of the benzofuran ring is achieved using acetyl chloride in the presence of a base such as pyridine.

The cinnamoyl group is introduced through a condensation reaction between cinnamic acid and the benzofuran derivative. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Finally, the sulfonamide group is introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine. The overall reaction conditions involve controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran or cinnamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide can be compared with other similar compounds, such as:

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoylbenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzenesulfonyl)acetamide

These compounds share similar structural features but differ in the nature of their substituents, leading to variations in their chemical properties and biological activities

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C26H21NO5S
  • Molecular Weight : 459.51 g/mol
  • CAS Number : [Not specified in the sources]

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of sulfonamide compounds, including this compound. In vitro tests showed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains, inhibiting biofilm formation and growth at concentrations lower than 32.5 µg/mL .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. A notable study found that related compounds induced apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's effectiveness was quantified using IC50 values, with some derivatives showing values below 10 µg/mL against specific cancer cells .

CompoundIC50 (µg/mL)Cancer Cell Line
16c<10Various
16d<10Various
16f>60Various

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It was noted that structural modifications significantly affect the pro-/anti-inflammatory potential of cinnamic acid derivatives. The presence of specific substituents on the phenyl ring can enhance or diminish the anti-inflammatory effects . For instance, compounds with halogen substitutions showed varied activities in modulating NF-kB signaling pathways, which are crucial in inflammatory responses.

The proposed mechanisms for the biological activities of this compound include:

  • Induction of Apoptosis : Through ROS generation leading to mitochondrial dysfunction.
  • Inhibition of NF-kB : Affecting transcriptional regulation involved in inflammation.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and biofilm formation.

Case Study 1: Antimicrobial Efficacy

In a study assessing various sulfonamide derivatives, this compound was tested against clinical strains of bacteria. The results indicated a strong inhibitory effect on biofilm formation by MRSA, with significant reductions observed at concentrations as low as 16 µg/mL .

Case Study 2: Anticancer Effects

A comparative analysis involving doxorubicin as a reference drug showed that the compound exhibited comparable cytotoxic effects on hepatocellular carcinoma cells. The study provided insights into its mode of action, revealing G1/S phase arrest and increased apoptosis markers after treatment .

Properties

IUPAC Name

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S/c1-18(28)26-19(2)32-24-15-14-21(17-23(24)26)27(33(30,31)22-11-7-4-8-12-22)25(29)16-13-20-9-5-3-6-10-20/h3-17H,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTVILAHROUPPE-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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